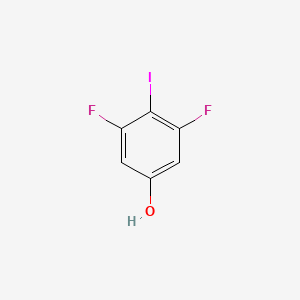

3,5-Difluoro-4-iodophenol

説明

Significance of Fluorine and Iodine Substitution in Aromatic Systems

The introduction of fluorine and iodine atoms into an aromatic system imparts distinct characteristics to the parent molecule. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which can significantly alter the electron density of the aromatic ring. stackexchange.com This can, in turn, influence the molecule's acidity, reactivity in nucleophilic aromatic substitution reactions, and its interactions with biological targets. stackexchange.commasterorganicchemistry.com In nucleophilic aromatic substitution, the highly electronegative fluorine atom activates the aromatic ring towards attack, making it a surprisingly effective leaving group despite the strength of the carbon-fluorine bond. stackexchange.commasterorganicchemistry.com

Iodine, while less electronegative, is a large and polarizable atom. The carbon-iodine bond is weaker and more reactive than the carbon-fluorine bond, making iodine a good leaving group in various reactions, particularly in metal-catalyzed cross-coupling reactions. mt.com This reactivity allows for the facile introduction of a wide range of functional groups, making iodo-substituted aromatics valuable synthetic intermediates. smolecule.com

Historical Context of Polyhalogenated Phenol (B47542) Research

Research into polyhalogenated phenols has a rich history, driven by both their natural occurrence and their synthetic utility. Naturally occurring polyhalogenated phenols have been isolated from marine organisms and are studied for their unique biological activities. researchgate.net Synthetically, the development of methods to selectively introduce multiple halogen atoms onto a phenol ring has been a long-standing area of investigation. Early methods often involved direct halogenation, though controlling the position of substitution proved challenging due to the directing effects of the hydroxyl group. google.com More advanced synthetic strategies, such as the diazotization of polyhalogenated anilines, have provided more controlled routes to these compounds. google.com The study of polyhalogenated phenols has also been spurred by their use as flame retardants and their presence as environmental pollutants, leading to extensive research on their properties and behavior. nih.gov

Overview of 3,5-Difluoro-4-iodophenol as a Research Target

This compound is a solid organic compound with the molecular formula C₆H₃F₂IO. sigmaaldrich.com It serves as a key intermediate in organic synthesis, particularly in the creation of more complex molecules for pharmaceutical and materials science applications. smolecule.com

The structure of this compound is notable for the specific arrangement of its halogen substituents. The two fluorine atoms flanking the iodine atom create a unique electronic environment. The strong electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the carbon atom bonded to the iodine. stackexchange.com This, in conjunction with the inherent reactivity of the carbon-iodine bond, makes the iodine atom susceptible to replacement via nucleophilic substitution reactions. smolecule.com

Furthermore, the presence of both fluorine and iodine atoms offers orthogonal reactivity. The iodine can be selectively targeted for cross-coupling reactions, leaving the fluorine atoms untouched, or vice versa, depending on the reaction conditions. This allows for a stepwise and controlled functionalization of the aromatic ring.

The academic interest in this compound stems from its potential as a versatile building block in synthetic chemistry. cymitquimica.com The unique combination of fluorine and iodine atoms allows for the exploration of novel chemical transformations and the synthesis of new molecular architectures. Researchers are interested in its use in creating biologically active compounds, as the incorporation of fluorine can enhance a molecule's metabolic stability and binding affinity to biological targets. smolecule.com Additionally, the electronic properties conferred by the halogen atoms make it a candidate for investigation in the development of advanced materials. smolecule.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1000574-74-2 |

| Molecular Formula | C₆H₃F₂IO |

| Molecular Weight | 255.99 g/mol |

| IUPAC Name | This compound |

| Physical Form | Solid |

| Purity | 95% |

| Storage Temperature | 2-8°C, sealed in dry, dark place |

Data sourced from various chemical suppliers. sigmaaldrich.comeasycdmo.combldpharm.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3,5-difluoro-4-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2IO/c7-4-1-3(10)2-5(8)6(4)9/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLSDPJZCUXBUSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)I)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30650254 | |

| Record name | 3,5-Difluoro-4-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000574-74-2 | |

| Record name | 3,5-Difluoro-4-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30650254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1000574-74-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Approaches to 3,5 Difluoro 4 Iodophenol

Retrosynthetic Analysis of the 3,5-Difluoro-4-iodophenol Core

Retrosynthetic analysis, a systematic approach to planning organic syntheses pioneered by E.J. Corey, involves the deconstruction of a target molecule into simpler, commercially available precursors through a series of logical bond disconnections. fiveable.mewikipedia.orgicj-e.org The primary objective is to simplify the molecular structure until readily obtainable starting materials are identified. wikipedia.org

For this compound, the key disconnections center on the carbon-halogen (C-F and C-I) and the phenolic carbon-oxygen (C-O) bonds. This analysis uncovers several potential synthetic pathways starting from various precursors.

Primary Retrosynthetic Pathways:

C-I Bond Disconnection: This approach is often the most logical and efficient, representing the final step in the synthesis. It presupposes the iodination of a pre-existing 3,5-difluorophenol (B1294556) molecule. This strategy is highly favored as the iodination can be achieved with high regioselectivity, guided by the directing influence of the existing substituents. The required precursor, 3,5-difluorophenol, is a commercially available chemical.

C-F Bond Disconnections: Breaking the C-F bonds suggests 4-iodophenol (B32979) as a potential starting material. However, introducing two fluorine atoms onto an already substituted phenol (B47542) presents significant challenges. The deactivating nature of the iodine atom, coupled with the need for specialized fluorinating agents, complicates this route. A plausible synthesis might involve di-lithiation followed by fluorination or a nucleophilic aromatic substitution on a suitably activated precursor.

Ring Construction Strategies: A more elaborate strategy involves constructing the aromatic ring itself from acyclic components. For instance, a [3+3] cyclocondensation reaction could be employed, reacting an alkynyl ketone with a 1,3-dicarbonyl compound to form the polysubstituted phenol. ingentaconnect.com An alternative is a one-pot Robinson annulation using an α,β-unsaturated ketone and an α-fluoro-β-ketoester. nih.govfigshare.com Such methods provide a high degree of control over the substitution pattern from the outset.

Among these strategies, the late-stage iodination of 3,5-difluorophenol is generally the most straightforward and practical approach, effectively utilizing the directing effects of the fluorine atoms and the hydroxyl group.

Classical Synthetic Routes to Halogenated Phenols Relevant to this compound

Traditional methods for synthesizing halogenated phenols form the foundation of aromatic chemistry. These established routes typically rely on electrophilic aromatic substitution, nucleophilic aromatic substitution, or the use of organometallic intermediates to achieve the desired arrangement of substituents.

Electrophilic Halogenation Strategies

Electrophilic aromatic halogenation is a cornerstone reaction for introducing halogen atoms onto an aromatic system. acs.org The hydroxyl group of a phenol is a potent activating group and a strong ortho, para-director, which makes phenols highly susceptible to this type of reaction. organic-chemistry.org

In the synthesis of this compound, the most direct pathway is the electrophilic iodination of 3,5-difluorophenol. The two fluorine atoms at the meta positions relative to the hydroxyl group strongly direct incoming electrophiles to the ortho and para positions. The C4 position (para) is both sterically accessible and electronically activated, rendering it the preferential site for iodination.

Table of Common Iodinating Reagents

Nucleophilic Aromatic Substitution (SNAr) Approaches in Fluorinated Systems

Nucleophilic aromatic substitution (SNAr) is a key method for attaching nucleophiles, including halides, to an aromatic ring. icj-e.org This reaction's success hinges on the presence of potent electron-withdrawing groups situated ortho or para to a suitable leaving group. icj-e.org

Theoretically, an SNAr approach could be employed to introduce the fluorine atoms in the synthesis of this compound. This would necessitate a starting material like 3,5-dichloro-4-iodophenol, where the chlorine atoms serve as leaving groups. The reaction would be conducted with a fluoride (B91410) ion source, such as potassium fluoride, typically in a high-boiling polar aprotic solvent. Despite its theoretical viability, this approach is less practical than the electrophilic iodination of 3,5-difluorophenol, especially given the commercial availability of the latter.

Directed Ortho Metalation (DoM) and Subsequent Functionalization

Directed ortho metalation (DoM) provides a highly regioselective method for functionalizing aromatic rings. Current time information in Bangalore, IN. The technique employs a directing metalation group (DMG) that is Lewis basic and coordinates to an organolithium reagent, thereby directing deprotonation to the adjacent ortho position. The resulting aryllithium intermediate is then quenched with an electrophile. Current time information in Bangalore, IN.

For the synthesis of this compound, a DoM strategy would require protection of the acidic phenolic proton with a group that can also function as a DMG, such as a methoxymethyl (MOM) ether. However, a standard DoM protocol directs functionalization to the ortho position (C2 or C6), whereas the target molecule requires iodination at the para position (C4). Consequently, a direct DoM approach is not suitable for achieving the desired substitution pattern.

Modern Catalytic Approaches for Carbon-Halogen Bond Formation in Phenolic Scaffolds

Modern synthetic chemistry increasingly utilizes transition metal catalysis for the efficient and selective formation of carbon-halogen bonds. Palladium-catalyzed reactions have become particularly prominent for the functionalization of aromatic systems.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Sonogashira)

While the Suzuki, Stille, and Sonogashira reactions are primarily known for forming carbon-carbon bonds, the principles underlying them are relevant to the synthesis of this compound. The compound itself serves as an excellent substrate for these reactions, with the reactive iodine atom being readily substituted.

More directly applicable to the formation of the C-I bond is the palladium-catalyzed C-H iodination. This technique enables the direct conversion of a C-H bond to a C-I bond, often with high regioselectivity controlled by a directing group. For phenolic substrates, the hydroxyl group can be converted to a directing group, such as a carbamate, to guide the palladium catalyst.

Table of Components in Palladium-Catalyzed C-H Iodination

This method typically yields ortho-iodinated products with excellent regioselectivity. ingentaconnect.com Therefore, to generate this compound, a strategy favoring para-iodination would be required. Recent advancements, such as the in-situ iodination of aryl bromides in aqueous micellar media followed by palladium-catalyzed cross-coupling, demonstrate the continuous innovation in this field. nih.gov

Copper-Catalyzed Transformations (e.g., Ullmann-type reactions)

Copper-catalyzed reactions, particularly Ullmann-type couplings, represent a cornerstone in the synthesis of aryl-O, aryl-N, and aryl-C bonds. While often employed for building larger molecules from precursors like this compound, the principles of the Ullmann reaction are also relevant to its synthesis. The classic Ullmann reaction involves the copper-promoted coupling of two aryl halides to form a biaryl compound. A more common variation, the Ullmann condensation or Ullmann-type reaction, is the copper-catalyzed nucleophilic aromatic substitution between an aryl halide and an alcohol, amine, or thiol. organic-chemistry.org

In the context of this compound, a hypothetical Ullmann-type synthesis could involve the hydroxylation of a 1,4-diiodo-3,5-difluorobenzene precursor. However, it is more commonly used in subsequent reactions where the iodine atom of this compound acts as a leaving group. For instance, the synthesis of m-aryloxy phenols has been achieved through the Ullmann coupling of resorcinol (B1680541) with aryl iodides using a CuI catalyst. mdpi.com

Modern advancements in Ullmann-type reactions have focused on improving reaction conditions. Recently, benzene-1,2-diamine ligands have been shown to coordinate with copper to create highly active, electron-rich anionic complexes. tcichemicals.com This allows for rapid oxidative addition with aryl halides even at room temperature, a significant improvement over the high temperatures traditionally required. tcichemicals.com Such ligand-accelerated copper catalysis is tolerant of various functional groups, including halogens, making it a viable method for coupling this compound with other molecules. nih.govpkusz.edu.cn For example, a copper-catalyzed method for synthesizing primary arylamines from aryl iodides proceeds at room temperature using CuI, K3PO4 as a base, and DMF as the solvent, tolerating a wide array of functional groups. pkusz.edu.cn

Table 1: Examples of Copper-Catalyzed Ullmann-Type Reactions

| Reactants | Catalyst/Ligand | Product Type | Key Feature |

|---|---|---|---|

| Aryl Iodide, Resorcinol | CuI, Picolinic Acid | m-Aryloxy Phenol | Synthesis of complex phenol derivatives. mdpi.com |

| Aryl Iodide, Aqueous Ammonia (B1221849) | CuI | Primary Arylamine | Room temperature reaction, tolerant of many functional groups. pkusz.edu.cn |

| Aryl Halide, Amine/Alcohol | CuI, Benzene-1,2-diamine | Aryl-N/Aryl-O Compound | Mild conditions due to highly active anionic copper complex. tcichemicals.com |

| 1-bromo-3,5-dimethoxybenzene, Resorcinol | CuI, N,N-dimethylglycine HCl | 3-(3,5-dimethoxyphenoxy)phenol | Intermediate synthesis for natural products. mdpi.com |

Metal-Free Halogenation Protocols

The direct halogenation of phenols without transition metal catalysts offers a pathway that can reduce costs and minimize toxic metal contamination in the final product. For the synthesis of this compound, this would typically involve the electrophilic iodination of the precursor, 3,5-difluorophenol.

One prominent metal-free approach is oxidative halogenation, where a halide salt is oxidized in situ to generate an electrophilic halogenating agent. A reported system for the regioselective monobromination of phenols uses potassium bromide (KBr) in the presence of ZnAl–BrO3−–layered double hydroxides (LDHs). mdpi.com This method, which uses inexpensive reagents, has been shown to be highly effective for the para-bromination of 3,5-difluorophenol, achieving a high yield. mdpi.com The proposed mechanism involves the slow release of bromate (B103136) from the LDH, which reacts with bromide to produce Br2 in situ. mdpi.com A similar mechanism could be applied for iodination using KI and an appropriate oxidant.

Other metal-free systems include the use of N-halosuccinimides. While N-iodosuccinimide (NIS) can be used, its preparation often involves molecular iodine. An alternative is the combination of an oxidant with a simple halide source. For instance, an oxidative procedure for the electrophilic iodination of phenols was developed using iodosylbenzene as a non-toxic iodine(III)-based oxidant and ammonium (B1175870) iodide as an inexpensive iodine source. researchgate.net This protocol proceeds under mild conditions in an open flask and provides high yields. researchgate.net

Table 2: Comparison of Metal-Free Halogenation Reagents for Phenols

| Reagent System | Substrate Example | Position Selectivity | Key Advantage |

|---|---|---|---|

| KBr / ZnAl–BrO3−–LDHs | 3,5-Difluorophenol | Para | High regioselectivity, uses inexpensive reagents. mdpi.com |

| Iodosylbenzene / NH4I | General Phenols | Ortho/Para | Non-toxic oxidant, mild conditions. researchgate.net |

| HBr / DMSO | Olefins/Arenes | N/A | In situ generation of brominating agent. mdpi.com |

| N-Bromosuccinimide (NBS) | General Phenols | Ortho/Para | Safer alternative to molecular bromine. mdpi.comsemanticscholar.org |

Chemo-, Regio-, and Stereoselective Synthesis of this compound

The synthesis of this compound requires precise control of regioselectivity to ensure the iodine atom is introduced exclusively at the C4 position of the 3,5-difluorophenol starting material. Stereoselectivity is not a factor as the molecule is achiral and has a plane of symmetry.

The regiochemical outcome of the electrophilic iodination of 3,5-difluorophenol is governed by the directing effects of the substituents on the aromatic ring. The hydroxyl group is a powerful activating, ortho-, para-directing group. The two fluorine atoms are deactivating groups but are also ortho-, para-directing. In the case of 3,5-difluorophenol, the C4 position is para to the strongly activating hydroxyl group and ortho to both fluorine atoms. The C2 and C6 positions are ortho to the hydroxyl group but meta to one of the fluorine atoms. The synergistic directing effect towards the C4 position makes it the overwhelmingly favored site for electrophilic attack.

Research confirms this high regioselectivity. For example, the metal-free monobromination of 3,5-difluorophenol using KBr and a layered double hydroxide (B78521) system exclusively yields the 4-bromo product. mdpi.com This high degree of regiocontrol is a key advantage, simplifying the synthesis and purification process.

For more complex substrates or when standard electrophilic substitution is not viable, other methods can provide high regioselectivity. Directed ortho-lithiation followed by reaction with an electrophile is a powerful tool. A protocol involving the in-situ N-silylation of O-aryl N-isopropylcarbamates, followed by lithiation and quenching with an iodine source, allows for the synthesis of various o-iodo-phenols. thieme-connect.com A complementary method is ipso-iododesilylation, where a silyl (B83357) group is first installed at a specific position and then replaced by iodine, offering another route to highly pure, regiodefined iodoarenes. thieme-connect.com

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by making processes safer, more efficient, and less wasteful. Key areas of focus include the choice of solvents and the efficiency and reusability of catalysts.

Solvent Selection and Optimization

The choice of solvent is critical from a green chemistry perspective. Traditionally, many iodination reactions have been performed in chlorinated solvents like dichloromethane (B109758) (CH2Cl2) or chloroform (B151607) (CHCl3). acsgcipr.org While effective, these solvents are associated with environmental and health risks. Therefore, a key goal is to replace them with more benign alternatives.

Water is an ideal green solvent, but the low solubility of many organic reagents can be a challenge. However, some iodination reactions have been successfully carried out in water. acsgcipr.org Acetic acid can also serve as a more environmentally friendly option, sometimes acting as both a solvent and a catalyst, as seen in certain bromination reactions. mdpi.comsemanticscholar.org When an organic solvent is necessary, polar aprotic solvents may be chosen to enhance reaction homogeneity. Optimization involves finding a balance between reaction efficiency, product isolation, and the environmental impact of the solvent.

Table 3: Green Chemistry Evaluation of Solvents for Iodination

| Solvent | Green Chemistry Principle | Advantages | Disadvantages |

|---|---|---|---|

| Water | Benign Solvent | Non-toxic, non-flammable, inexpensive. acsgcipr.org | Poor solubility for many organic substrates. acsgcipr.org |

| Acetic Acid | Atom Economy | Can act as both solvent and acid catalyst. mdpi.comsemanticscholar.org | Corrosive, requires neutralization. |

| Dichloromethane (DCM) | Safer Choice (vs. CCl4) | Good solubility for many reagents. acsgcipr.org | Volatile organic compound (VOC), suspected carcinogen. acsgcipr.org |

| Ethanol | Renewable Feedstock | Biodegradable, less toxic than methanol. chemicalbook.com | Can potentially react with some electrophiles. |

Catalyst Efficiency and Recyclability

Catalyst efficiency and recyclability are central to green synthesis. Using a highly active catalyst reduces the amount needed, and the ability to recover and reuse the catalyst minimizes waste and lowers costs. In the context of synthesizing halogenated phenols, several approaches align with these principles.

The use of solid, heterogeneous catalysts is a particularly attractive strategy. For instance, a patent describes the use of a reusable solid superacid catalyst (a sulfated metal oxide like ZrO2) for the hydrolysis of halogenated anilines to produce halogenated phenols. google.com Such solid catalysts can be easily removed from the reaction mixture by simple filtration and reused in subsequent batches, simplifying purification and reducing waste streams. google.com

In the realm of metal catalysis, significant efforts are made to develop systems where the catalyst can be recycled. For the oxychlorination of phenol, a manganous sulfate (B86663) catalyst was shown to be recyclable over multiple runs without significant loss of activity. researchgate.net Similarly, supported copper catalysts, such as CuO on mesoporous silica (B1680970) or atomically dispersed copper on a ZnO-ZrO2 matrix, have been developed for the hydroxylation of aryl halides. rsc.org These heterogeneous catalysts are designed for easy separation and reuse, making the synthesis of substituted phenols more accessible and sustainable. rsc.org The regeneration of used catalysts, for example through washing and calcination, is another important aspect of maintaining a green and efficient process. nih.gov

Advanced Reactivity and Mechanistic Studies of 3,5 Difluoro 4 Iodophenol

Reaction Pathways Involving the Phenolic Hydroxyl Group

The hydroxyl group of 3,5-Difluoro-4-iodophenol, while influenced by the adjacent electron-withdrawing fluorine atoms which increase its acidity compared to phenol (B47542), remains a key site for functionalization.

The synthesis of aryl ethers from this compound can be readily achieved through the Williamson ether synthesis. This method involves the deprotonation of the phenolic hydroxyl group by a suitable base to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. gordon.eduucalgary.cabyjus.com Given the increased acidity of the fluorinated phenol, relatively mild bases such as sodium carbonate or potassium carbonate can be used to generate the nucleophilic phenoxide. ucalgary.ca The reaction works best with primary or methyl halides to avoid competing elimination reactions. masterorganicchemistry.com

Esterification of the hydroxyl group is another fundamental transformation. This can be accomplished by reacting this compound with an organic carboxylic acid halide or anhydride, often in the presence of a base like a tertiary amine (e.g., triethylamine, pyridine) to neutralize the HX byproduct. google.com Lewis acids can also catalyze this type of reaction. google.com These reactions yield aromatic esters, which are valuable in various fields of materials science and as synthetic intermediates.

A summary of representative etherification and esterification reactions is presented below.

| Reaction Type | Reagents | Typical Conditions | Product Class |

| Williamson Ether Synthesis | 1. Base (e.g., K₂CO₃, NaOH) 2. Alkyl Halide (R-X) | Polar aprotic solvent (e.g., DMF, Acetone) | 1-Alkoxy-3,5-difluoro-4-iodobenzene |

| Esterification | Acid Chloride (R-COCl) or Anhydride | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) | 3,5-Difluoro-4-iodophenyl ester |

The oxidation of phenols can lead to a variety of products depending on the oxidant and reaction conditions. For phenols without substitution at the para-position, oxidation often yields p-benzoquinones. doubtnut.comopenstax.org In the case of this compound, the para-position is occupied by an iodine atom. Oxidation of sterically hindered phenols, a class this compound belongs to due to the ortho-fluorine atoms, can lead to the formation of phenoxy radicals as primary products. researchgate.net These radicals can then undergo further reactions, including coupling. google.com The oxidation of phenols to quinones is a crucial redox process in biological systems, for example, in the function of ubiquinones (B1209410) (Coenzyme Q) in cellular respiration. openstax.orgsketchy.com

The reduction of the phenolic ring is less common but can be achieved under specific conditions. Catalytic hydrogenation over a platinum or palladium catalyst can reduce the aromatic ring to a cyclohexyl ring, converting the phenol into a cyclohexanol (B46403) derivative. coaching-center.in Another method is the Birch reduction, which uses sodium metal in liquid ammonia (B1221849) with an alcohol, to reduce the aromatic ring to a cyclohexadiene. coaching-center.in

| Transformation | Reagents | Expected Product |

| Oxidation | Strong Oxidizing Agent (e.g., Na₂Cr₂O₇) | Complex mixture, potentially phenoxy radicals |

| Reduction (Hydrogenation) | H₂, Pd/C or Pt | 3,5-Difluoro-4-iodocyclohexanol |

| Reduction (Birch) | Na, NH₃ (l), EtOH | 3,5-Difluoro-4-iodocyclohexa-1,4-diene |

Transformations at the Iodine Center

The carbon-iodine bond is the most reactive site for many synthetic transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds.

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions due to the high reactivity of the C-I bond. researchgate.netwikipedia.org These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.

The Suzuki-Miyaura coupling involves the reaction of the aryl iodide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgconsensus.app This is one of the most versatile methods for forming C(sp²)-C(sp²) bonds to create biaryl compounds.

The Sonogashira coupling reaction couples the aryl iodide with a terminal alkyne. organic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, providing a direct route to aryl-substituted alkynes. nih.govacs.org For iodophenol substrates, the reaction can be followed by an in-situ cyclization to form benzofuran (B130515) derivatives. rsc.org

The table below summarizes typical conditions for these key cross-coupling reactions.

| Reaction Name | Coupling Partner | Catalyst System | Base | Typical Solvent | Product |

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, Water | 4-Aryl-3,5-difluorophenol |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(PPh₃)₂Cl₂, CuI | Et₃N, Diisopropylamine | THF, DMF | 4-(Alkynyl)-3,5-difluorophenol |

The iodine atom in this compound can be oxidized from its standard monovalent state to a higher "hypervalent" state, typically I(III) or I(V). diva-portal.org These hypervalent iodine compounds are valuable as mild and selective oxidizing agents and as reagents for electrophilic group transfer, offering an environmentally friendlier alternative to some heavy metal reagents.

The synthesis of hypervalent iodine(III) compounds, such as (diacetoxyiodo)arenes, can be achieved by oxidizing the iodoarene with reagents like sodium perborate (B1237305) in acetic acid or m-chloroperoxybenzoic acid (mCPBA). organic-chemistry.org Anodic oxidation provides a green alternative, avoiding chemical oxidants. scispace.com From these I(III) precursors, a wide range of other reagents like diaryliodonium salts can be prepared. diva-portal.org Further oxidation can lead to iodine(V) compounds. For instance, Selectfluor has been reported as a mild and efficient reagent for preparing hypervalent iodine(V) fluorides from iodine(III) precursors. beilstein-journals.org The electron-withdrawing fluorine atoms on the phenyl ring of this compound would be expected to increase the oxidation potential of the iodine center, requiring potent oxidizing systems.

The utility of this compound in cross-coupling reactions hinges on the activation of the carbon-iodine bond. This process is typically the first and often rate-determining step in the catalytic cycle: oxidative addition . wikipedia.orgnih.gov In this step, a low-valent metal catalyst, usually Pd(0), inserts into the C-I bond, forming a new organopalladium(II) complex. youtube.com

Two primary mechanisms are considered for the oxidative addition of aryl halides:

Concerted Mechanism : This involves a three-centered transition state where the metal attacks the C-X bond "side-on," leading to simultaneous C-X bond breaking and M-C/M-X bond formation. chemrxiv.orgresearchgate.net

Nucleophilic Displacement (SNAr-like) Mechanism : In this pathway, the electron-rich metal complex acts as a nucleophile, attacking the carbon atom of the C-X bond and displacing the halide. chemrxiv.orgchemrxiv.org

The operative mechanism depends on several factors, including the nature of the halide, the ligands on the metal, and the electronic properties of the aryl substrate. chemrxiv.org For aryl iodides, the C-I bond is the weakest among the halogens (C-I < C-Br < C-Cl), making oxidative addition generally more facile. researchgate.net The reaction typically proceeds through a concerted, three-centered mechanism. chemrxiv.org Following oxidative addition, the catalytic cycle continues with transmetalation and finally reductive elimination to release the coupled product and regenerate the Pd(0) catalyst. wikipedia.orgwikipedia.org

Reactivity of the Fluorine Substituents

The two fluorine atoms at the 3 and 5 positions of the phenol ring are not mere spectators; they actively modulate the electronic properties and reactivity of the entire molecule.

Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) on the aromatic ring. This effect reduces the electron density of the benzene (B151609) ring, which can have a significant impact on its reactivity. researchgate.net However, fluorine also possesses lone pairs of electrons in its p-orbitals, allowing for a resonance effect (+R) where it can donate electron density back to the ring. researchgate.net In many fluorinated aromatic compounds, the inductive effect tends to dominate, deactivating the ring towards electrophilic aromatic substitution. researchgate.net

A study on the inhibitory potency of fluorophenylhydroxamates highlighted that the substitution of a C-H group with a C-F group significantly influences the electronic structure of the molecule and its interactions with protein receptors. nih.gov While often considered hydrophobic, the highly electronegative nature of fluorine can lead to orientations towards electropositive regions in a binding site. nih.gov

| Effect | Description | Impact on Reactivity |

|---|---|---|

| Inductive Effect (-I) | Strong electron withdrawal through the sigma bond due to high electronegativity. | Deactivates the ring towards electrophilic attack and activates it towards nucleophilic attack. researchgate.netnist.gov |

| Resonance Effect (+R) | Donation of lone pair electrons into the pi system of the aromatic ring. | Can influence the regioselectivity of electrophilic substitution, although generally weaker than the inductive effect. researchgate.net |

A significant aspect of fluorine's reactivity is its ability to act as a directing group in ortho-lithiation reactions, a process known as directed ortho-metalation (DoM). thieme-connect.comresearchgate.net This reaction involves the deprotonation of the aromatic ring at the position adjacent (ortho) to the directing group by a strong base, typically an organolithium reagent. baranlab.org The fluorine atom, despite its electron-withdrawing nature, can coordinate with the lithium cation, facilitating deprotonation at the ortho position. researchgate.netbaranlab.org

In the context of this compound, the fluorine atoms at the 3 and 5 positions can direct metalation to the 2 and 6 positions. This regioselective functionalization is a powerful tool for introducing a wide range of electrophiles into the aromatic ring, providing access to polysubstituted aromatic compounds that would be difficult to synthesize otherwise. thieme-connect.com Studies have shown that fluorine is a potent directing group, often comparable in strength to more traditional directing groups. researchgate.net The use of bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is common in these reactions. researchgate.net

Nucleophilic aromatic substitution (SNAr) is a key reaction for highly fluorinated aromatic compounds. nist.govnist.gov The strong electron-withdrawing effect of the fluorine atoms makes the carbon atoms of the aromatic ring electrophilic and thus susceptible to attack by nucleophiles. nist.govnist.gov In SNAr reactions, a nucleophile attacks the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group. libretexts.org

Interestingly, in many SNAr reactions involving polyfluorinated aromatics, a fluorine atom itself can act as the leaving group. masterorganicchemistry.com This is counterintuitive to the general understanding of leaving group ability in aliphatic SN1 and SN2 reactions, where fluoride (B91410) is a poor leaving group. masterorganicchemistry.com In SNAr, the rate-determining step is typically the initial attack of the nucleophile, not the cleavage of the carbon-leaving group bond. masterorganicchemistry.com

Investigations into the Aromatic Ring System

The combination of two fluorine atoms, an iodine atom, and a hydroxyl group on the benzene ring of this compound leads to distinct patterns in its substitution reactions.

Electrophilic aromatic substitution (EAS) involves the reaction of an electrophile with the electron-rich aromatic ring. The substituents already present on the ring dictate the rate and regioselectivity of the substitution. The hydroxyl group (-OH) is a strong activating group and an ortho-, para-director. Conversely, the fluorine atoms are deactivating but also ortho-, para-directing, while the iodine atom is deactivating and ortho-, para-directing. masterorganicchemistry.com

Nucleophilic aromatic substitution (NAS) occurs when a nucleophile displaces a leaving group on an aromatic ring. This reaction is favored by the presence of strong electron-withdrawing groups. masterorganicchemistry.com In this compound, the two fluorine atoms significantly activate the ring for NAS.

The iodine atom at the 4-position is a potential leaving group in NAS reactions. Aryl iodides can undergo nucleophilic substitution, particularly when the ring is activated by electron-withdrawing groups. smolecule.com The reaction would proceed via the addition of a nucleophile to the carbon bearing the iodine, forming a Meisenheimer-type intermediate, followed by the elimination of the iodide ion. libretexts.org The presence of the two fluorine atoms ortho and meta to the iodine atom enhances the electrophilicity of the C-I bond, making it more susceptible to nucleophilic attack.

Furthermore, the iodine atom itself can be activated under certain conditions, for example, through the formation of iodonium (B1229267) salts, which are excellent precursors for arylation reactions with various nucleophiles. acs.org

| Reaction Type | Key Influencing Groups | Predicted Outcome |

|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | -OH (strong activator, o,p-director) -F, -I (deactivators, o,p-directors) | Substitution primarily at the 2 and 6 positions, directed by the hydroxyl group. Slower rate than phenol. masterorganicchemistry.com |

| Nucleophilic Aromatic Substitution (NAS) | -F (strong activators) -I (potential leaving group) | Nucleophilic attack at the 4-position, leading to the displacement of the iodine atom. libretexts.orgsmolecule.com |

| Directed ortho-Metalation (DoM) | -F (directing groups) | Lithiation at the 2 and 6 positions, ortho to the fluorine atoms. thieme-connect.comresearchgate.net |

Computational Chemistry and Mechanistic Elucidation

Computational methods, especially those rooted in quantum mechanics, have become indispensable tools for elucidating complex reaction mechanisms, predicting reactivity, and understanding the electronic structure of molecules. For a substituted phenol like this compound, these methods can provide detailed insights into reaction pathways that are often difficult to probe experimentally.

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. It is widely used to predict the geometries and energies of reactants, products, and transition states in chemical reactions. For this compound, DFT studies can be employed to investigate a variety of reaction mechanisms, including its oxidation, and its behavior in nucleophilic substitution reactions.

DFT calculations on related halophenols have provided a framework for understanding their reactivity. For instance, studies on the oxidation of phenols by hypervalent iodine reagents have shown that the reaction mechanism can be complex, involving intermediates such as iodine(III) phenolates. researchgate.netresearchgate.net In the case of this compound, DFT could be used to model its interaction with oxidants, elucidating the role of the fluorine and iodine substituents in modulating the reaction pathway. The electron-withdrawing nature of the fluorine atoms is expected to make the phenol more acidic and the phenoxide a weaker nucleophile, which would influence the kinetics of reactions involving this moiety.

Furthermore, DFT studies have been instrumental in understanding the biotransformation of halophenols. researchgate.net Although not specifically studying this compound, these studies reveal that the position and nature of the halogen substituents are critical in determining the reactivity, for example, in epoxidation reactions catalyzed by cytochrome P450 enzymes. researchgate.net For this compound, DFT could predict the most likely sites of metabolic attack and the energy barriers associated with these transformations.

A key aspect of the reactivity of this compound is the potential for the generation of a phenoxyl radical. Computational studies on halophenols have demonstrated that the formation of a phenoxyl radical can dramatically alter the reactivity of the molecule, turning the typically electron-donating phenol group into a powerful electron-withdrawing group. osti.govosti.govnih.govacs.org This "homolysis-enabled electronic activation" can facilitate reactions such as nucleophilic aromatic substitution (SNAr) at the iodine-bearing carbon. DFT calculations would be crucial in quantifying the energetic feasibility of this radical formation and the subsequent substitution reaction.

Below is a representative data table illustrating the kind of information that could be obtained from DFT studies on the reactivity of a halophenol, based on findings for analogous systems.

| Computational Parameter | Description | Illustrative Finding for a Halophenol System |

| Functional/Basis Set | The level of theory used for the calculation. | M06-2X/6-311++G(d,p) |

| Solvation Model | The model used to simulate the solvent environment. | SMD (Solvation Model based on Density) |

| Reaction Studied | The chemical transformation being investigated. | Oxidative Dearomatization |

| Calculated Activation Energy (ΔG‡) | The energy barrier for the rate-determining step. | 22.5 kcal/mol |

| Reaction Energy (ΔG) | The overall free energy change of the reaction. | -15.8 kcal/mol |

This table is illustrative and based on general findings for halophenols; specific values for this compound would require dedicated calculations.

A critical component of mechanistic elucidation using computational methods is the identification and characterization of transition states. A transition state is a specific configuration along the reaction coordinate that represents the highest energy point on the pathway from reactants to products. The geometry and energy of the transition state determine the kinetics of a reaction.

For reactions involving this compound, transition state analysis would be essential to distinguish between competing mechanistic pathways. For example, in an oxidative dearomatization reaction mediated by an iodine(III) reagent, two plausible mechanisms are often considered: a direct redox fragmentation to form a phenoxenium ion, or a nucleophilic attack on the aromatic ring. rsc.org DFT calculations can locate the transition states for both pathways (TS1 and TS3 in the referenced literature), and a comparison of their relative energies would reveal the preferred mechanism. rsc.org

In the context of the SNAr reaction of the corresponding phenoxyl radical, transition state analysis would provide the structure of the Meisenheimer-like intermediate, where the nucleophile has attacked the carbon bearing the iodine atom. The calculated energy of this transition state would offer a quantitative measure of the rate enhancement provided by the phenoxyl radical. osti.gov Studies on similar systems have shown that the energy barrier for nucleophilic substitution can be lowered by more than 20 kcal/mol upon formation of the phenoxyl radical compared to the closed-shell phenol. osti.govnih.gov

A representative data table summarizing the type of data obtained from a transition state analysis is provided below.

| Reaction Step | Transition State (TS) Identifier | Key Geometric Features | Calculated Vibrational Frequencies | Relative Energy (kcal/mol) |

| Phenoxyl Radical Formation | TS-Radical | Elongated O-H bond | One imaginary frequency (-1540 cm⁻¹) | 35.2 |

| Nucleophilic Attack | TS-SNAr | Partially formed C-Nucleophile bond, partially broken C-I bond | One imaginary frequency (-350 cm⁻¹) | 15.1 |

This table is illustrative and based on general findings for halophenols; specific values for this compound would require dedicated calculations.

While DFT calculations are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, solvent effects, and other dynamic processes.

For this compound, MD simulations could be particularly useful for studying its behavior in a biological environment, such as its interaction with an enzyme active site. For instance, in the context of its metabolism by cytochrome P450, MD simulations could reveal the preferred orientation of the molecule within the enzyme's binding pocket, which would precede the chemical reaction step modeled by DFT. researchgate.net

MD simulations can also be used to study the solvation of this compound in different solvents, which can have a significant impact on its reactivity. The explicit inclusion of solvent molecules in an MD simulation provides a more realistic model of the solvent environment than the implicit solvation models often used in DFT calculations. This can be important for reactions that involve charge separation or a significant change in polarity, as the solvent can play a key role in stabilizing or destabilizing intermediates and transition states.

Applications of 3,5 Difluoro 4 Iodophenol in Complex Molecule Synthesis

A Cornerstone in Pharmaceutical Synthesis

The strategic placement of fluorine and iodine atoms on the phenolic scaffold of 3,5-Difluoro-4-iodophenol makes it an invaluable starting material in the synthesis of pharmaceutically relevant molecules.

A Precursor for Drug Discovery Scaffolds

This compound serves as a key precursor in the synthesis of complex molecular scaffolds that form the basis of modern drug discovery programs. A prominent example is its use in the synthesis of Trametinib, a potent and selective inhibitor of MEK1 and MEK2 enzymes, which are key components of the MAPK signaling pathway often dysregulated in cancer.

The synthesis of Trametinib showcases the strategic utility of the iodo and fluoro substituents on the phenol (B47542) ring. The iodine atom provides a reactive handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of other complex fragments. The fluorine atoms contribute to the modulation of the molecule's physicochemical properties, including metabolic stability and binding affinity to the target protein.

The development of radiolabeled versions of Trametinib, such as ¹²⁴I-Trametinib, further underscores the importance of the iodo-substituent. google.comrhhz.net This radioiodinated analog allows for non-invasive imaging and quantification of the drug's distribution in vivo, aiding in personalized dosing and monitoring treatment resistance. google.comrhhz.net

An Intermediate in the Synthesis of Biologically Active Compounds

Beyond its role in creating foundational scaffolds, this compound functions as a crucial intermediate in the multi-step synthesis of various biologically active compounds. Its ability to participate in a range of chemical transformations allows for the construction of intricate molecular architectures with desired pharmacological activities.

In the context of kinase inhibitors, the difluorinated phenyl moiety is a common feature, and this compound provides an efficient entry point for its incorporation. Kinase inhibitors are a major class of targeted cancer therapies, and the specific substitution pattern of this starting material can influence the final compound's selectivity and potency. The synthesis of Trametinib serves as a prime example where this intermediate is essential for constructing the final active pharmaceutical ingredient. nih.gov

Role in Agrochemical Development

The unique properties conferred by fluorine atoms, such as increased metabolic stability and enhanced biological activity, have made fluorinated compounds increasingly important in the agrochemical industry.

Precursor for Crop Protection Agents

Halogenated phenols are recognized as valuable intermediates in the preparation of a variety of crop protection agents, including herbicides, insecticides, and fungicides. google.com The presence of both fluorine and iodine in this compound makes it a potentially valuable precursor for the synthesis of novel agrochemicals. Fluorinated moieties are known to enhance the efficacy of pesticides. nih.gov While specific commercial crop protection agents directly synthesized from this compound are not extensively documented in publicly available literature, the structural motifs present in this compound are found in various active ingredients. The principles of molecular design in agrochemicals often parallel those in pharmaceuticals, suggesting that the same attributes that make this compound valuable in drug discovery could be exploited for the development of new and effective crop protection solutions.

Utilization in Materials Science

The reactivity and electronic properties of this compound also lend themselves to applications in the field of materials science, particularly in the synthesis of advanced polymers.

Monomer for Polymer Synthesis

Substituted phenols are fundamental monomers for the synthesis of a class of high-performance polymers known as poly(phenylene ether)s (PPEs) or poly(phenylene oxide)s (PPOs). These materials are valued for their excellent thermal stability, dimensional stability, and dielectric properties. wikipedia.org The synthesis of PPEs often proceeds through an oxidative coupling polymerization of 2,6-disubstituted phenols.

While direct polymerization of this compound via traditional oxidative coupling methods may be challenging due to the substitution pattern, its derivatives could serve as valuable monomers. The iodine atom offers a site for modification or for participation in alternative polymerization chemistries. The fluorine atoms can significantly enhance the properties of the resulting polymer, such as improving its chemical resistance, lowering its dielectric constant, and increasing its thermal stability. The development of fluorinated high-performance polymers is an active area of research for applications in electronics, aerospace, and other demanding fields.

Modification of Material Surface Properties

The ability to precisely control the surface properties of materials is critical for applications ranging from biocompatible implants to advanced electronics. While direct research on this compound for surface modification is not extensively documented, the principles of supramolecular chemistry suggest its potential in this area. The functional groups on the molecule allow for the formation of self-assembled monolayers (SAMs) on various substrates.

The hydroxyl (-OH) group can anchor the molecule to oxide surfaces, while the iodinated and fluorinated phenyl ring provides a tail group with specific properties. The high electronegativity of the fluorine atoms and the polarizability of the iodine atom can be exploited to create surfaces with controlled wettability, adhesion, and electronic characteristics. For instance, the formation of thin films using molecules with similar functionalities has been shown to enhance properties like hydrophilicity and can even confer antibacterial activity when combined with other materials like ZnO nanoparticles mdpi.comresearchgate.net. The strong, directional nature of halogen bonds involving iodine could be used to create highly ordered two-dimensional networks on solid surfaces, a key goal in 2D crystal engineering nih.gov.

Development of Novel Organic Reagents and Catalysts

In organic synthesis, this compound serves as a crucial building block for creating more complex molecules. While not typically a catalyst itself, it is an important intermediate in the synthesis of pharmaceuticals and other fine chemicals. For example, the related compound 3,5-difluorophenol (B1294556) is a key intermediate for synthesizing medicines, liquid crystal materials, dyes, and plastics google.compatsnap.com.

The carbon-iodine bond in this compound is particularly useful for chemists. This bond is relatively weak, making the iodine atom a good leaving group in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions are fundamental in modern synthetic chemistry for creating carbon-carbon and carbon-heteroatom bonds. The presence of the electron-withdrawing fluorine atoms can further influence the reactivity of the molecule in these synthetic transformations. The development of efficient methods for the iodination of phenols is an active area of research, highlighting the importance of iodinated phenols as versatile reagents in synthesis researchgate.netresearchgate.netacs.orgmdpi.com.

Contributions to Supramolecular Chemistry

Supramolecular chemistry focuses on the chemistry "beyond the molecule," studying the systems formed by the association of multiple molecules through weaker, non-covalent interactions wikipedia.org. This compound is an exemplary molecule for this field due to its capacity for forming multiple, specific, and directional intermolecular interactions, namely halogen bonds and hydrogen bonds.

A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, attracting a nucleophile (an atom with a lone pair of electrons, like oxygen or nitrogen) nih.gov. This interaction is analogous to the more familiar hydrogen bond but possesses unique characteristics of strength and directionality that make it a powerful tool in crystal engineering and molecular design nih.govrsc.orgnih.gov.

The iodine atom in this compound is an excellent halogen bond donor. The strength of this interaction is significantly enhanced by the two adjacent fluorine atoms. These highly electronegative atoms pull electron density away from the iodine atom, creating a more positive region on its outer side, known as a "σ-hole." This positive σ-hole can then interact strongly with an electron-rich atom on a neighboring molecule. The ability to form these strong and highly directional interactions allows chemists to precisely control the arrangement of molecules in the solid state, leading to the design of new materials with desired properties researchgate.netmdpi.com.

| Halogen Bond (C-X···A) | Relative Strength | Key Characteristics |

|---|---|---|

| C-F···A | Weakest | Fluorine is highly electronegative but a poor halogen bond donor due to low polarizability. |

| C-Cl···A | Moderate | Commonly observed in crystal structures; offers a balance of strength and accessibility. |

| C-Br···A | Strong | A reliable and strong interaction used frequently in crystal engineering. researchgate.net |

| C-I···A | Strongest | Iodine is highly polarizable, forming a large σ-hole and leading to very strong and directional bonds. mdpi.com |

Molecular self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions nih.gov. This compound is well-suited for self-assembly because it contains two distinct functional groups capable of forming directional, non-covalent bonds:

The Hydroxyl (-OH) Group: This group is a classic hydrogen bond donor and acceptor, enabling the formation of chains or cyclic structures with other phenol molecules.

The Iodo (-I) Group: This group acts as a powerful halogen bond donor, as described previously.

The interplay between hydrogen bonding (via the -OH group) and halogen bonding (via the -I group) allows for the construction of complex and robust supramolecular architectures. researchgate.net By competing with or complementing each other, these interactions can guide the assembly of molecules into one-dimensional chains, two-dimensional sheets, or even intricate three-dimensional frameworks. This "synthon-based" approach to crystal engineering, where reliable interaction patterns are used to build larger structures, is a cornerstone of modern materials science. nih.govresearchgate.net The ability to program molecular assembly in this way is essential for the bottom-up fabrication of novel functional materials. rug.nl

Spectroscopic and Structural Characterization in Research Context

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3,5-Difluoro-4-iodophenol, providing atom-specific information about the chemical environment and connectivity within the molecule.

¹H NMR Spectroscopy : In the proton NMR spectrum of this compound, the aromatic region is expected to show a single resonance for the two chemically equivalent protons at the C2 and C6 positions. This signal would appear as a triplet due to coupling with the two adjacent fluorine atoms. The hydroxyl proton (OH) would present as a broad singlet, the chemical shift of which is sensitive to solvent, concentration, and temperature.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

| H-2, H-6 | 6.5 - 7.0 | Triplet (t) | ³J(H,F) ≈ 7-10 Hz |

| OH | 5.0 - 6.0 (variable) | Broad Singlet (br s) | N/A |

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the carbon framework. Due to the molecule's symmetry, four distinct signals are anticipated. The carbon atoms bonded to fluorine (C3, C5) will appear as doublets due to one-bond carbon-fluorine coupling (¹J(C,F)), which is typically large. The carbon attached to the iodine (C4) is expected at a lower field (downfield shift) compared to an unsubstituted carbon, while the carbon bearing the hydroxyl group (C1) will be shifted significantly downfield.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-1 | 150 - 155 | Triplet (t) |

| C-2, C-6 | 105 - 110 | Triplet (t) |

| C-3, C-5 | 160 - 165 | Doublet (d) |

| C-4 | 80 - 85 | Triplet (t) |

¹⁹F NMR Spectroscopy : As a fluorinated compound, ¹⁹F NMR is an exceptionally powerful tool for characterization. nih.govresearchgate.netnih.gov It offers high sensitivity and a large chemical shift range, making it highly sensitive to the local electronic environment. nih.gov For this compound, the two equivalent fluorine atoms would give rise to a single resonance. The chemical shift of this signal provides a unique fingerprint for the molecule.

| Fluorine | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Predicted Multiplicity |

| F-3, F-5 | -100 to -120 | Doublet of doublets (dd) or Triplet (t) |

¹²⁹Xe NMR Spectroscopy : ¹²⁹Xe NMR is not a standard technique for the direct structural elucidation of small molecules like this compound. Instead, it serves as a sensitive probe for characterizing the void spaces and internal surfaces of porous materials. mdpi.comberkeley.edu If this compound were used as a building block or ligand to synthesize a larger supramolecular structure, such as a metal-organic framework (MOF) or a porous organic cage, hyperpolarized ¹²⁹Xe NMR could be employed. The chemical shift of xenon gas adsorbed within the material's pores is highly sensitive to the size, shape, and chemical nature of the cavities, providing valuable data on the material's porosity and the nature of the internal environment created by the phenol (B47542) units. mdpi.comberkeley.edu

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is essential for confirming the molecular weight and elemental composition of this compound. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecule's exact mass (C₆H₃F₂IO). The presence of iodine, which is monoisotopic (¹²⁷I), simplifies the spectrum compared to compounds with chlorine or bromine. The high-resolution mass spectrum would allow for the determination of the precise molecular formula, confirming the presence of two fluorine atoms and one iodine atom.

Typical fragmentation patterns would involve the loss of the iodine atom, resulting in a significant [M-I]⁺ peak. Other potential fragmentations include the loss of a hydrogen fluoride (B91410) (HF) molecule or a carbonyl group (CO) following rearrangement.

| Ion | Formula | Predicted m/z | Description |

| [M]⁺ | [C₆H₃F₂IO]⁺ | 255.92 | Molecular Ion |

| [M-I]⁺ | [C₆H₃F₂O]⁺ | 128.01 | Loss of Iodine radical |

| [M-HF]⁺ | [C₆H₂FIO]⁺ | 235.92 | Loss of Hydrogen Fluoride |

| [M-CO-I]⁺ | [C₅H₃F₂]⁺ | 100.02 | Loss of Iodine and Carbon Monoxide |

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms and molecules in the solid state. For this compound, this technique would provide accurate bond lengths, bond angles, and torsional angles.

Crucially, it would also reveal the details of intermolecular interactions that govern the crystal packing. Research on related structures, such as 3,5-difluoro-2,6-bis(4-iodophenoxy)-4-phenoxypyridine, has shown that the iodinated and fluorinated aromatic ring is capable of participating in specific non-covalent interactions. nih.govresearchgate.netnih.gov It is highly probable that the crystal structure of this compound would be stabilized by a network of:

Hydrogen Bonding : Involving the phenolic hydroxyl group (O-H···O).

Halogen Bonding : Strong, directional interactions involving the iodine atom acting as a halogen bond donor (C-I···O or C-I···F). nih.govresearchgate.netnih.gov

π-π Stacking : Interactions between the aromatic rings of adjacent molecules.

These interactions are fundamental to understanding the material's solid-state properties.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in the molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy : The IR spectrum would be dominated by a strong, broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the phenolic hydroxyl group. Sharp, strong absorptions corresponding to C-F stretching are expected in the 1100-1300 cm⁻¹ range. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region, and the C-O stretching of the phenol will be visible around 1200-1260 cm⁻¹. The C-I stretch occurs at lower frequencies, typically in the 500-600 cm⁻¹ range.

Raman Spectroscopy : Raman spectroscopy provides complementary information. The symmetric vibrations of the aromatic ring are often strong in the Raman spectrum. The C-I bond, being highly polarizable, is also expected to show a distinct Raman signal, which can be useful for structural confirmation.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| O-H stretch | Phenol | 3200 - 3600 | Strong, Broad | Weak |

| C-H stretch | Aromatic | 3000 - 3100 | Medium | Strong |

| C=C stretch | Aromatic | 1450 - 1600 | Medium-Strong | Strong |

| C-F stretch | Aryl Fluoride | 1100 - 1300 | Strong | Medium |

| C-O stretch | Phenol | 1200 - 1260 | Strong | Weak |

| C-I stretch | Aryl Iodide | 500 - 600 | Medium | Strong |

Electronic Spectroscopy (UV-Vis) for Electronic Structure Studies

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within the molecule. thieme-connect.deresearchgate.net this compound, containing a substituted benzene (B151609) ring, is expected to exhibit absorption bands in the ultraviolet region, typically between 200 and 300 nm. These absorptions correspond to π → π* transitions within the aromatic system. The presence of the hydroxyl, fluorine, and iodine substituents, all of which have lone pairs of electrons, acts to modify the electronic structure of the benzene ring. These auxochromic groups typically cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene, moving them to longer wavelengths. The exact position and intensity of these bands are sensitive to the solvent polarity.

Chiroptical Spectroscopy (if chiral derivatives are relevant)

This compound is an achiral molecule and therefore does not exhibit optical activity. Consequently, chiroptical spectroscopic techniques such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) are not applicable to the compound itself.

However, these techniques would become indispensable if this compound were used as a precursor to synthesize a chiral derivative. For instance, if it were incorporated into a larger molecule containing a stereocenter, or used as a ligand in a chiral metal complex, chiroptical spectroscopy would be essential for confirming the stereochemistry and studying the three-dimensional structure of the resulting chiral entity.

Theoretical and Computational Investigations of 3,5 Difluoro 4 Iodophenol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. doi.org Such calculations can predict molecular geometries, vibrational frequencies, and electronic properties, providing a detailed picture of the molecule's behavior. amazonaws.comscispace.com

The electronic structure of 3,5-Difluoro-4-iodophenol is significantly influenced by its substituent groups: a hydroxyl group, two fluorine atoms, and an iodine atom, all attached to a benzene (B151609) ring. The interplay of these groups dictates the molecule's reactivity and intermolecular interactions.

Electrostatic Potential (ESP): The ESP map is a crucial tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For halogenated aromatic compounds, the ESP is particularly important for understanding halogen bonding. The iodine atom in this compound is expected to have a region of positive electrostatic potential, known as a σ-hole, located on the outermost portion of the iodine atom along the C-I bond axis. acs.org This positive region arises from the anisotropic distribution of electron density around the covalently bonded iodine.

The presence of two electron-withdrawing fluorine atoms ortho to the iodine atom significantly impacts this σ-hole. These fluorine atoms pull electron density from the aromatic ring, which in turn enhances the magnitude of the positive σ-hole on the iodine. acs.org This makes the iodine atom a more potent halogen bond donor compared to that in unsubstituted iodophenol. Conversely, the regions around the electronegative oxygen and fluorine atoms exhibit negative electrostatic potential. acs.org

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's electronic transitions and reactivity. The HOMO is typically associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. For phenolic compounds, the HOMO is often localized on the benzene ring and the oxygen atom. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

| Molecular Region | Predicted Electrostatic Potential | Role in Intermolecular Interactions |

|---|---|---|

| Iodine Atom (along C-I axis) | Positive (σ-hole) | Halogen Bond Donor |

| Fluorine Atoms | Negative | Hydrogen Bond Acceptor, Halogen Bond Acceptor |

| Hydroxyl Group (Oxygen) | Negative | Hydrogen Bond Acceptor |

| Hydroxyl Group (Hydrogen) | Positive | Hydrogen Bond Donor |

| Aromatic Ring (π-system) | Negative (above/below plane) | π-π Stacking, Cation-π Interactions |

Conformational analysis aims to identify the most stable three-dimensional arrangements of a molecule. For this compound, the primary conformational flexibility involves the orientation of the hydroxyl (-OH) group relative to the aromatic ring.

Due to the sp² hybridization of the carbon atoms in the benzene ring, the core structure is planar. Theoretical calculations are expected to show that the minimum energy conformation is one where the hydroxyl group's hydrogen atom is coplanar with the aromatic ring. This planarity is favored as it maximizes π-conjugation between the oxygen's lone pairs and the aromatic system. Rotation around the C-O bond would lead to higher-energy conformers. Because of the molecule's symmetry, the two planar conformations (with the -OH group pointing towards either adjacent fluorine) are degenerate. Computational methods can calculate the energy barrier for this rotation, which is typically low for phenols, allowing for rapid interconversion at room temperature. ethz.ch

Quantum chemical calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

Infrared (IR) Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of the molecule. For this compound, characteristic vibrational modes would include the O-H stretching frequency (typically around 3600 cm⁻¹), C-F stretching modes, a C-I stretching mode at lower frequencies, and various aromatic C-C and C-H stretching and bending vibrations. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods can calculate NMR chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants. These calculations help in the assignment of complex experimental spectra. The predicted chemical shifts would reflect the electronic environment of each nucleus, influenced by the inductive and resonance effects of the fluorine, iodine, and hydroxyl substituents.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques extend theoretical investigations to study how a molecule interacts with other molecules, including biological macromolecules or other chemical species.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). thesciencein.orgmendeley.com In a medicinal chemistry context, docking studies could be employed to investigate the potential of this compound or its derivatives as inhibitors of a specific protein target.

The key structural feature of this compound for such studies is its ability to act as a halogen bond donor via its iodine atom. acs.org Halogen bonds are noncovalent interactions between the positive σ-hole on a halogen and a Lewis basic site (e.g., a carbonyl oxygen, a nitrogen atom, or a sulfur atom) on the protein. researchgate.net The fluorine atoms enhance the iodine's σ-hole, making it a particularly effective halogen bonder. Additionally, the phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, while the fluorine atoms can act as weak hydrogen bond acceptors.

A typical docking simulation would place the this compound molecule into the active site of a target protein and use a scoring function to evaluate and rank the different binding poses based on their predicted binding affinity. nih.gov The results could reveal key interactions that contribute to binding and guide the design of more potent analogues. d-nb.info

| Interaction Type | Functional Group on this compound | Potential Partner on a Protein Receptor |

|---|---|---|

| Halogen Bond | Iodine Atom | Carbonyl Oxygen (backbone/side-chain), N-atoms (His), S-atoms (Met) |

| Hydrogen Bond (Donor) | Hydroxyl Group (-OH) | Aspartate, Glutamate, Carbonyl Oxygen |

| Hydrogen Bond (Acceptor) | Hydroxyl Oxygen, Fluorine Atoms | Serine, Threonine, Asparagine, Glutamine, Arginine |

| Hydrophobic/van der Waals | Aromatic Ring | Leucine, Isoleucine, Valine, Phenylalanine |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are statistical methods that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. mdpi.com

To include this compound in a QSAR/QSPR study, a set of numerical parameters, or "molecular descriptors," would first be calculated for it and a series of related compounds. nih.gov These descriptors quantify various aspects of the molecular structure, such as:

Electronic Descriptors: Dipole moment, partial atomic charges, HOMO/LUMO energies.

Steric/Topological Descriptors: Molecular weight, molecular volume, surface area, connectivity indices.

Hydrophobic Descriptors: LogP (partition coefficient), which describes the lipophilicity of the molecule.

Once these descriptors are calculated for a library of compounds with known activities or properties (e.g., toxicity, binding affinity, boiling point), a mathematical model is developed to relate the descriptors to the observed outcome. researchgate.net This model can then be used to predict the activity or property of new, untested compounds like this compound. Such models are valuable in environmental science for predicting the fate and toxicity of chemicals and in medicinal chemistry for prioritizing compounds for synthesis and testing. nih.govmdpi.com

Advanced Solvation Models

The accurate theoretical and computational investigation of this compound in a solvent environment necessitates the use of advanced solvation models. These models are crucial for describing the intricate solute-solvent interactions that govern the chemical behavior and properties of the molecule in solution. Advanced solvation models can be broadly categorized into two main types: implicit (continuum) models and explicit solvent models.

Implicit solvation models, also known as continuum models, represent the solvent as a continuous medium with averaged properties, such as the dielectric constant. This approach is computationally efficient and provides a good representation of bulk solvent effects. Among the most widely used implicit models are the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD).

The Polarizable Continuum Model (PCM) places the solute molecule within a cavity in a continuous dielectric medium representing the solvent. The solute's charge distribution polarizes the dielectric, which in turn creates a reaction field that interacts with the solute. This model is effective in capturing the electrostatic interactions between the solute and the solvent. Variations of the PCM, such as the Conductor-like Polarizable Continuum Model (CPCM), have been shown to provide accurate calculations of solvation free energies for substituted phenols. For instance, studies on various phenols have utilized the CPCM to calculate the free energy of solvation, which is a critical parameter in determining properties like the acid dissociation constant (pKa).

The Solvation Model based on Density (SMD) is another powerful implicit solvation model. It is considered a "universal" solvation model due to its applicability to any charged or uncharged solute in any solvent. The SMD model defines the solute-solvent boundary based on the solute's electron density, which allows for a more nuanced description of the solute's shape and its interactions with the solvent. Research on a wide range of organic compounds, including phenols, has demonstrated the utility of the SMD model in accurately predicting solvation free energies.